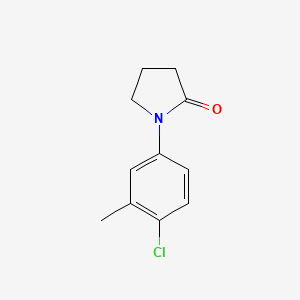![molecular formula C9H19O5P B13703279 Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-methanol with dimethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors may be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate
- Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphite
- Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphine oxide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H19O5P |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
5-(dimethoxyphosphorylmethyl)-2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H19O5P/c1-9(2)13-5-8(6-14-9)7-15(10,11-3)12-4/h8H,5-7H2,1-4H3 |
InChI Key |
DVXYRNZPFOXIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)CP(=O)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





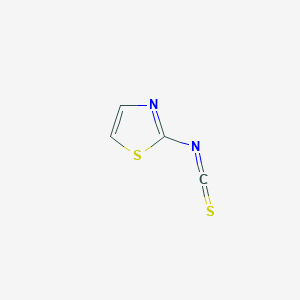
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
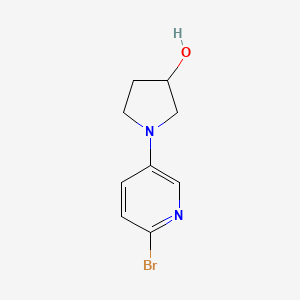
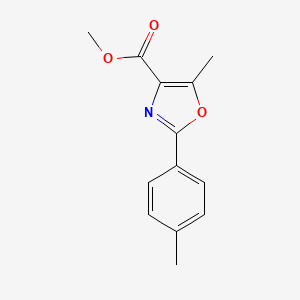
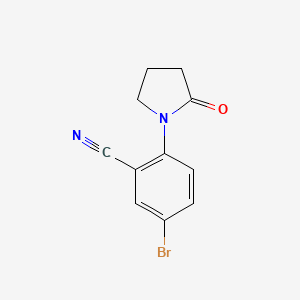
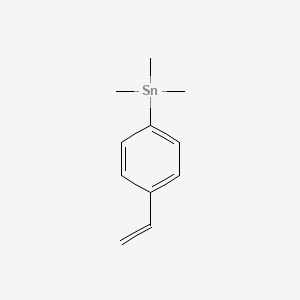

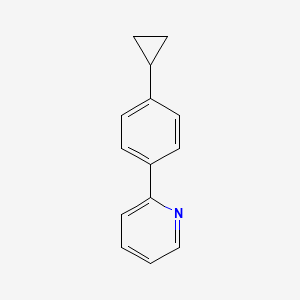
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

